Midodrine
Overview
Description
Midodrine is a vasopressor or antihypotensive medication primarily used to treat orthostatic hypotension, a condition characterized by low blood pressure when standing. It is also used to manage urinary incontinence. This compound is a prodrug, meaning it is converted into its active form, desglythis compound, in the body. Desglythis compound acts as a selective agonist of the alpha-1 adrenergic receptor, leading to vasoconstriction and increased blood pressure .
Mechanism of Action
Target of Action
Midodrine primarily targets the alpha-1 adrenergic receptors . These receptors are expressed in the arteriolar and venous vasculature . Activation of these receptors leads to vasoconstriction, which is the narrowing of blood vessels .
Mode of Action
This compound is a prodrug, which means it is metabolized in the body to form its active metabolite, desglythis compound . Desglythis compound acts as an agonist at the alpha-1 adrenergic receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the response is the constriction of blood vessels, leading to an increase in vascular tone and elevation of blood pressure .
Biochemical Pathways
The activation of alpha-1 adrenergic receptors by desglythis compound leads to an increase in the vascular tone and elevation of blood pressure . This is achieved through the constriction of both arteriolar and venous vasculature . The constriction of blood vessels increases peripheral resistance and cardiac output, contributing to the elevation of blood pressure .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . It undergoes metabolism to form desglythis compound, which is responsible for its therapeutic effect . Desglythis compound has poor diffusibility across the blood-brain barrier, which means it is expected to have minimal effects on the central nervous system .
Result of Action
The administration of this compound results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of this compound, with some effect persisting for 2 to 3 hours . This compound has no clinically significant effect on standing or supine pulse rates in patients with autonomic failure .
Biochemical Analysis
Biochemical Properties
Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglythis compound . Desglythis compound acts as an agonist at the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . This interaction leads to an increase in vascular tone and elevation of blood pressure .
Cellular Effects
This compound, through its active metabolite desglythis compound, exerts its effects on various types of cells, primarily those in the cardiovascular system. It increases standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . It has no clinically significant effect on standing or supine pulse rates in patients with autonomic failure .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to desglythis compound, which then acts as an agonist at the alpha 1-adrenergic receptors . This activation leads to an increase in vascular tone and a subsequent rise in blood pressure .
Temporal Effects in Laboratory Settings
This compound has been shown to have a substantial effect on blood pressure, with standing systolic blood pressure elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of this compound, with some effect persisting for 2 to 3 hours .
Metabolic Pathways
This compound is rapidly and almost completely absorbed in the body and is converted into its active form, desglythis compound, by the cleavage of a glycine residue
Transport and Distribution
This compound is transported and distributed within the body primarily through the circulatory system due to its role as a vasoconstrictor . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglythis compound .
Subcellular Localization
Given its mechanism of action, it is likely that this compound and its metabolites primarily interact with alpha-adrenergic receptors on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: Midodrine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which undergoes further reactions to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The nitro group in the intermediate 2,5-dimethoxy-beta-nitrostyrene is reduced to form 2,5-dimethoxyphenethylamine.
Substitution: Various substitution reactions can occur on the aromatic ring, particularly involving the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Midodrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adrenergic receptor interactions.
Biology: Investigated for its effects on blood pressure regulation and vascular tone.
Medicine: Extensively used in clinical trials to treat orthostatic hypotension and vasovagal syncope.
Industry: Utilized in the development of new vasopressor agents and antihypotensive medications .
Comparison with Similar Compounds
Fludrocortisone: Another medication used to treat orthostatic hypotension, but it works by increasing sodium retention and blood volume.
Droxidopa: A prodrug that is converted to norepinephrine, used to treat neurogenic orthostatic hypotension.
Ephedrine: A sympathomimetic amine that increases blood pressure by stimulating both alpha and beta adrenergic receptors.
Uniqueness of Midodrine: this compound is unique in its selective action on alpha-1 adrenergic receptors, leading to targeted vasoconstriction without significant effects on heart rate. This makes it particularly useful for patients who need to increase blood pressure without affecting cardiac output .
Properties
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSEFOSCHHMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3092-17-9 (mono-hydrochloride) | |
Record name | Midodrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023321 | |
Record name | Midodrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Midodrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 4.45e+00 g/L | |
Record name | Midodrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Midodrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature. Activation of alpha1-adrenergic receptor signaling pathways lead to an increase in the vascular tone and elevation of blood pressure. Desglymidodrine is reported to have negligible effect on the cardiac beta-adrenergic receptors., Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system. | |
Record name | Midodrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Midodrine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
42794-76-3, 133163-28-7 | |
Record name | Midodrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Midodrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Midodrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00211 | |
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Record name | Midodrine | |
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Record name | Midodrine | |
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Record name | MIDODRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |
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Record name | Midodrine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Midodrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C, 200 - 203 °C | |
Record name | Midodrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Midodrine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Midodrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Midodrine?
A1: this compound hydrochloride is a prodrug that is metabolized into its active form, desglythis compound. Desglythis compound acts as a peripherally selective α1-adrenergic agonist, primarily targeting α1-adrenergic receptors located on vascular smooth muscle cells. [, , , ]
Q2: What are the downstream effects of this compound binding to α1-adrenergic receptors?
A2: Binding of desglythis compound to α1-adrenergic receptors triggers vasoconstriction, leading to an increase in peripheral vascular resistance and an elevation in both systolic and diastolic blood pressure. [, , ] This effect is primarily observed in the arterial system, with less impact on venous tone. [, ]
Q3: Does this compound cross the blood-brain barrier?
A3: this compound and its active metabolite, desglythis compound, are considered peripherally acting agents with limited ability to cross the blood-brain barrier. This characteristic contributes to a reduced risk of central nervous system side effects compared to centrally acting sympathomimetics. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound hydrochloride has a molecular formula of C12H18N2O5 · HCl and a molecular weight of 302.75 g/mol. []
Q5: Is there any information available on the spectroscopic data for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic analysis of this compound, various analytical techniques like high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry have been employed to quantify this compound and its metabolite in biological samples. [, , , ]
Q6: Does this compound possess any catalytic properties?
A7: this compound is not known to exhibit any catalytic properties. Its pharmacological activity stems from its agonist activity at α1-adrenergic receptors. [] The research papers focus primarily on its therapeutic application in managing orthostatic hypotension and other circulatory conditions.
Q7: Have any computational chemistry studies been conducted on this compound?
A8: While the provided research papers primarily focus on clinical applications of this compound, computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, could be valuable for exploring the relationship between its structure and pharmacological activity. [] Such studies might offer insights into optimizing its potency and selectivity.
Q8: How does the structure of this compound relate to its activity as an α1-adrenergic agonist?
A9: While detailed SAR studies are not explicitly discussed in the provided papers, research indicates that the pharmacological activity of this compound and its metabolite, desglythis compound, is stereoselective. The (-)-enantiomer of desglythis compound exhibits significantly higher potency as an α1-adrenergic agonist compared to its (+)-enantiomer. [, ] This suggests that specific structural features are crucial for interaction with the α1-adrenergic receptor and subsequent downstream effects.
Q9: How is this compound absorbed and metabolized in the body?
A12: this compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, where it is converted to the active metabolite, desglythis compound. [, , , ]
Q10: What is the elimination half-life of this compound and its active metabolite?
A13: this compound has a short elimination half-life of approximately 0.5 hours, while desglythis compound exhibits a longer half-life of around 3-4 hours. [, ] This difference in half-life highlights the importance of considering the pharmacokinetics of both the prodrug and its active metabolite.
Q11: How does the dosing frequency of this compound relate to its pharmacodynamic effects?
A14: Due to its relatively short half-life, this compound is typically administered multiple times a day (two to three times daily) to maintain its therapeutic effect in managing orthostatic hypotension. [, , ] Research suggests that increasing the dosing frequency to every 6 hours instead of every 8 hours might optimize its pharmacokinetic profile and potentially enhance its efficacy in specific clinical scenarios. []
Q12: Does food affect the absorption of this compound?
A12: While the research papers don't specifically address the influence of food on this compound absorption, this is an important consideration for optimal dosing and bioavailability.
Q13: What clinical trials have been conducted to evaluate this compound's efficacy in different patient populations?
A17: Numerous clinical trials, including randomized controlled trials, have investigated the efficacy and safety of this compound in managing various conditions, such as neurogenic orthostatic hypotension, paracentesis-induced circulatory dysfunction in cirrhosis, and intradialytic hypotension. [, , , , , , , , ] These trials have employed various endpoints, including blood pressure measurements, symptom scores, quality of life assessments, and incidence of adverse events, to evaluate the drug's effectiveness and tolerability.
Q14: Does cross-resistance occur between this compound and other α1-adrenergic agonists?
A14: While specific information on cross-resistance between this compound and other α1-adrenergic agonists is not provided in the research papers, it's plausible that cross-tolerance might develop with prolonged use of drugs within this class.
Q15: What analytical techniques are commonly used to characterize and quantify this compound and its metabolite?
A23: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and mass spectrometry, is frequently employed to measure this compound and desglythis compound concentrations in biological samples like plasma and urine. [, , , ] These techniques offer the sensitivity and selectivity required for pharmacokinetic studies and therapeutic drug monitoring.
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